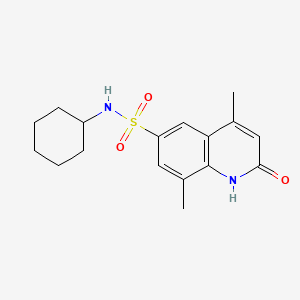

N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

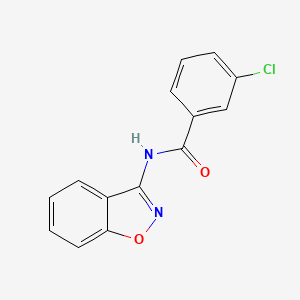

“N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Molecular Structure Analysis

The molecule has a cyclohexyl group attached to the nitrogen atom, two methyl groups at positions 4 and 8, a sulfonamide group at position 6, and a carbonyl group at position 2 of the quinoline ring . The conformation of the cyclohexyl ring and the orientation of the substituents can significantly influence the molecule’s properties .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, bromination of a related compound, 1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide, affords a perbromide precipitate .Aplicaciones Científicas De Investigación

Synthetic Methods and Heterocyclic Chemistry : A study by Padwa et al. (2002) discusses the synthesis of alpha-sulfinylenamides and their cyclization to produce fused isoquinoline lactams. This method involves a Pummerer reaction followed by cyclization of the resulting N-acyliminium ion, demonstrating the compound's utility in constructing natural product scaffolds and complex molecular structures (Padwa et al., 2002).

Catalysis and Chemical Reactions : In research by Goli-Jolodar et al. (2016), a novel nano-sized N-sulfonic acid was used as a catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. This highlights the compound's role in facilitating complex chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

Radical Cyclizations and Synthesis of Polycyclic Imines : Zhang et al. (2013) demonstrate the utility of cyclic ene sulfonamides, related to the compound , in radical cyclizations to produce stable bicyclic and tricyclic imines. This process involves α-sulfonamidoyl radical formation and subsequent β-elimination, underlining the compound's importance in synthesizing polycyclic structures (Zhang et al., 2013).

Structural Analysis and Hydrogen Bonding : A study by Gelbrich et al. (2011) on the structure of a related compound, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, reveals insights into intramolecular hydrogen bonding. This research contributes to understanding the structural characteristics and interactions within similar compounds (Gelbrich et al., 2011).

Friedel-Crafts Cyclizations : Bunce et al. (2012) describe the synthesis of tetrahydroisoquinolines, highlighting the compound's role in Friedel-Crafts cyclizations. This method is essential in preparing structures that are crucial in drug development for various diseases (Bunce et al., 2012).

Synthesis of Novel Imines : Snieckus and Jiao (2014) detail a radical cyclization methodology for creating stable bicyclic and tricyclic imines, underlining the compound's significance in generating versatile synthetic intermediates (Snieckus & Jiao, 2014).

Antimicrobial Activity : Elkholy and Morsy (2006) explore the reactivity of certain derivatives and report their antimicrobial activity, indicating the compound's potential in pharmaceutical applications (Elkholy & Morsy, 2006).

Oxidative Stress-Inducing Anticancer Agents : Madácsi et al. (2013) synthesized a library of compounds including related sulfonamides that induced oxidative stress in cancer cells. This demonstrates the compound's relevance in developing new cancer therapies (Madácsi et al., 2013).

Direcciones Futuras

The future research on this compound could focus on its synthesis, characterization, and potential applications in various fields such as medicinal chemistry, given the importance of quinoline derivatives . Further studies could also explore its physical and chemical properties, safety profile, and mechanism of action.

Propiedades

IUPAC Name |

N-cyclohexyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-11-9-16(20)18-17-12(2)8-14(10-15(11)17)23(21,22)19-13-6-4-3-5-7-13/h8-10,13,19H,3-7H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMOCXPLPUFHSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2673430.png)

![4-[1-[4-(3-Chlorophenyl)benzoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2673435.png)

![2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine](/img/structure/B2673436.png)

![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2673437.png)

![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid](/img/structure/B2673443.png)

![2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2673447.png)

![3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673449.png)

![methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2673450.png)